molecular formula C11H15N3 B139158 1-(Azidomethyl)-4-tert-butylbenzene CAS No. 130231-58-2

1-(Azidomethyl)-4-tert-butylbenzene

Cat. No. B139158
CAS RN: 130231-58-2
M. Wt: 189.26 g/mol
InChI Key: YVPUHRTVWANKKE-UHFFFAOYSA-N
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Description

The compound “1-(Azidomethyl)-4-tert-butylbenzene” contains an azide group (-N3) attached to a benzene ring via a methylene bridge (-CH2-). The benzene ring is also substituted with a tert-butyl group. Azides are known for their high reactivity and are often used in click chemistry . The tert-butyl group is a common bulky substituent in organic chemistry.


Molecular Structure Analysis

The molecular structure of “1-(Azidomethyl)-4-tert-butylbenzene” would be expected to have the planar aromatic benzene ring at the core, with the azide group, the methylene bridge, and the tert-butyl group as substituents. The azide group is linear, and the tert-butyl group is tetrahedral .


Chemical Reactions Analysis

Azides are known to participate in a variety of reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, often used in click chemistry, where the azide reacts with an alkyne to form a 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidomethyl)-4-tert-butylbenzene” would be influenced by its functional groups. The presence of the azide could make the compound potentially explosive, and the tert-butyl group could increase its hydrophobicity .

Scientific Research Applications

Novel Polyimides Synthesis

A series of new polyimides (PIs) with tert-butyl side groups were synthesized using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These PIs exhibit properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, making them useful in various applications, including electronics (Chern & Tsai, 2008).

Lithium-Bromine Exchange Reactions

The reaction of 1-bromo-4-tert-butylbenzene with n-BuLi or t-BuLi in various solvent systems was investigated. The study offers insights into how solvent composition affects the reaction, providing crucial information for optimizing synthesis and reactions involving similar compounds (Bailey, Luderer & Jordan, 2006).

Preparation of Arylphosphines

1,3-Di-tert-butylbenzene can be prepared from 1-bromo-3,5-di-tert-butylbenzene, offering a method for the synthesis of arylphosphines. This demonstrates the application of tert-butylbenzene derivatives in synthesizing complex organic compounds (Komen & Bickelhaupt, 1996).

Thionitroso Compound Reactions

The reactions of a thionitroso compound generated from a tert-butylbenzene derivative were explored. This research contributes to understanding the novel reactivities of thionitroso compounds, which can have implications in various chemical synthesis processes (Takahashi et al., 1992).

Synthesis of Polyimides with BATB

Polyimides derived from a novel diamine containing bulky tert-butyl substituent, BATB, were synthesized. This research highlights the effect of tert-butyl substitutes on properties like solubility, thermal stability, and optical transmittance of polyimides, relevant in material science applications (Liaw & Liaw, 1996).

Dimetalation in Organic Synthesis

Research on dimetalation using tert-butylbenzene and its derivatives offers insights into the acidity and reactivity of these compounds. This study has implications in the field of organic synthesis, especially for creating complex molecular structures (Baston et al., 2001).

Polyamides Synthesis

Studies on the synthesis of polyamides based on tert-butylbenzene derivatives provide information on the properties of these materials, such as thermal stability and solubility, relevant in the development of new polymeric materials (Hsiao, Yang & Chen, 2000).

Synthesis of Dimagnesiated Aromatic Compound

The synthesis of a dimagnesiated aromatic compound using tert-butylbenzene derivatives showcases advanced techniques in organometallic chemistry. This research contributes to the understanding and development of new methods in organometallic synthesis (Reck & Winter, 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in a click chemistry context, the azide would react with an alkyne in a copper-catalyzed or ruthenium-catalyzed process to form a 1,2,3-triazole .

Safety and Hazards

Azides are generally considered hazardous due to their potential to explode when heated or struck. Proper safety precautions should be taken when handling azides .

Future Directions

The use of azides in click chemistry has opened up many possibilities in the field of drug discovery, materials science, and bioconjugation. The future research could explore these and other applications of "1-(Azidomethyl)-4-tert-butylbenzene" .

properties

IUPAC Name

1-(azidomethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUHRTVWANKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370862
Record name 1-(azidomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-tert-butylbenzene

CAS RN

130231-58-2
Record name 1-(azidomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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